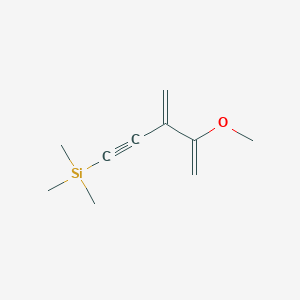
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and reactivity. This compound features a trimethylsilyl group attached to a methoxy-substituted pentenynyl chain, making it a valuable intermediate in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected methoxyalkene. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to react with a trimethylsilyl-protected methoxyalkene under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions include various substituted alkenes, alkanes, and functionalized silanes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including elastomers and resins.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane involves its reactivity with various reagents to form new chemical bonds. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy and alkyne groups provide sites for further functionalization, enabling the synthesis of diverse compounds.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-3-methylidenepent-4-en-1-yl)pyridine: Similar structure but with a pyridine ring instead of a trimethylsilyl group.
(4-Methoxy-3-methylidenepent-4-en-1-yl)benzene: Features a benzene ring, offering different reactivity and applications.
Uniqueness
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a methoxy-substituted pentenynyl chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Propiedades
Número CAS |
88092-36-8 |
|---|---|
Fórmula molecular |
C10H16OSi |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
(4-methoxy-3-methylidenepent-4-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C10H16OSi/c1-9(10(2)11-3)7-8-12(4,5)6/h1-2H2,3-6H3 |
Clave InChI |
IPZNGUVMEMLBKF-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)C(=C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


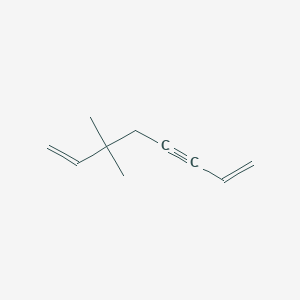
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
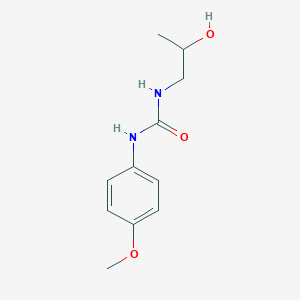
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
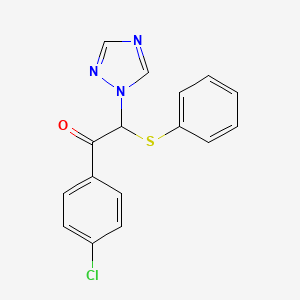
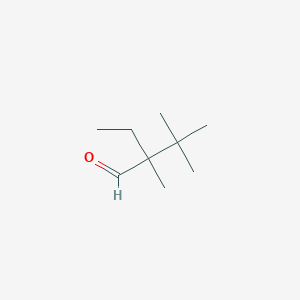
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
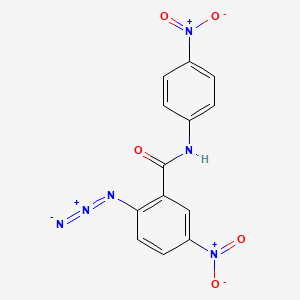
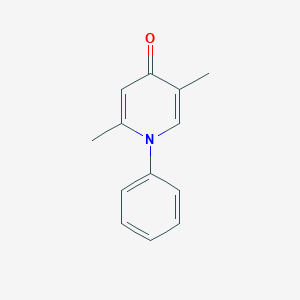
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)


